molecular formula C19H14F2N2O3 B1265242 Aslan003 CAS No. 1035688-66-4

Aslan003

Cat. No. B1265242
CAS RN: 1035688-66-4
M. Wt: 356.3 g/mol
InChI Key: OMPATGZMNFWVOH-UHFFFAOYSA-N
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Description

ASLAN003 is a highly potent dihydroorotate dehydrogenase (DHODH) inhibitor . It induces differentiation, reduces cell proliferation and viability of acute myeloid leukemia (AML) cell lines and primary AML blasts, including chemo-resistant cells . It is currently being evaluated in a phase 2a clinical trial for AML patients .


Synthesis Analysis

ASLAN003 is a potent inhibitor of human DHODH . It has been shown to be more than 30 times more potent at inhibiting the DHODH enzyme in cell-free and cell-based assays than the first-generation inhibitor teriflunomide .


Molecular Structure Analysis

The chemical formula of ASLAN003 is C19H14F2N2O3 . Its exact mass is 356.10 and its molecular weight is 356.329 .


Chemical Reactions Analysis

ASLAN003 inhibits the DHODH enzyme, which catalyzes the fourth step of the de novo pyrimidine synthesis pathway . This inhibition leads to a reduction in cell proliferation and viability, and induces differentiation in AML cell lines and primary AML blasts .


Physical And Chemical Properties Analysis

ASLAN003 is a small molecule with a molecular weight of 356.32 . It is soluble in DMSO at 71 mg/mL . The compound is stable and can be stored at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

Autoimmune Diseases

Farudodstat is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo synthesis of pyrimidines for DNA replication. By inhibiting DHODH, Farudodstat suppresses T cell proliferation and secretion of Interferon Gamma (IFNγ), making it a promising candidate for treating autoimmune diseases like Multiple Sclerosis and Rheumatoid Arthritis .

Alopecia Areata Treatment

In clinical development for alopecia areata (AA), an autoimmune disease causing hair loss, Farudodstat has shown potential in protecting against hair follicle attack by activated T cells. This is evidenced by reduced T cell proliferation and expression of MHC proteins in ex vivo human AA disease models .

Acute Myeloid Leukemia (AML)

Farudodstat has been investigated for its antineoplastic activity in AML. It induces differentiation and apoptosis in AML cells, potentially offering a new avenue for therapy. Its mechanism involves impairing protein synthesis and activating AP-1 transcription factors, which are crucial in the transcriptional program of AML cells .

Clinical Trial Applications

Farudodstat is currently being evaluated in Phase 2 clinical trials for its efficacy and safety in patients with at least 30% scalp hair loss due to AA. The trial involves a crossover design where participants receive either Farudodstat or placebo, providing robust data on its therapeutic potential .

Pharmacological Research

As a DHODH inhibitor, Farudodstat offers a rich area of study in pharmacology, particularly in understanding its potent and selective inhibition mechanism compared to first-generation inhibitors. Its well-tolerated safety profile at various doses makes it suitable for extensive pharmacological research .

Dermatological Research

Beyond alopecia areata, Farudodstat’s impact on T cell activity and IFNγ production suggests broader applications in dermatological conditions where immune-mediated processes play a role. This includes exploring its effects on psoriasis, vitiligo, and other skin disorders .

Immunological Studies

Farudodstat’s ability to modulate immune responses provides a valuable tool for immunological studies, particularly in understanding T cell dynamics and the role of IFNγ in immune privilege and autoimmunity .

Safety and Efficacy Profiling

Ongoing research into Farudodstat’s safety and efficacy, especially in the context of clinical trials, contributes to a growing body of knowledge that informs its risk-benefit profile for potential therapeutic use .

Safety And Hazards

ASLAN003 has been shown to be well-tolerated at doses up to 400 mg/day in 119 subjects across Phase 1 and Phase 2 clinical studies . It has no evident effect on normal hematopoietic cells and exhibits excellent safety profiles in mice, even after a prolonged period of administration .

Future Directions

ASLAN003 is currently being evaluated in a phase 2a clinical trial for AML patients . ASLAN Pharmaceuticals plans to develop ASLAN003 in autoimmune conditions, such as multiple sclerosis (MS), where it believes ASLAN003 has the potential to be the most potent oral DHODH inhibitor . It is also being assessed for its potential as a novel therapeutic for COVID-19 and other viruses .

properties

IUPAC Name

2-[2,6-difluoro-4-(3-methoxyphenyl)anilino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O3/c1-26-13-5-2-4-11(8-13)12-9-15(20)17(16(21)10-12)23-18-14(19(24)25)6-3-7-22-18/h2-10H,1H3,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPATGZMNFWVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C(=C2)F)NC3=C(C=CC=N3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Farudodstat

CAS RN

1035688-66-4
Record name Aslan-003
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035688664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Farudodstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16049
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1035688-66-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FARUDODSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I58WE41H6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In another embodiment (step c2), the aminium salt of 3,5-difluoro-3′-methoxybiphenyl-4-amine from step b) is optionally, dried or semidried to remove or partially remove the solvent. Subsequently, said aminium salt is hydrolyzed in the presence of water under well-known reaction conditions to 3,5-difluoro-3′-methoxybiphenyl-4-amine and finally, 3,5-difluoro-3′-methoxybiphenyl-4-amine in the amine form is reacted with 2-chloronicotinic acid to obtain 2-[(3,5-difluoro-3′-methoxy-1,1′-biphenyl-4-yl)amino]nicotinic acid.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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